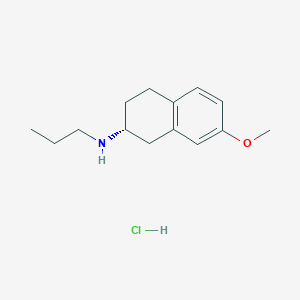

(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride

Description

Computational Modeling Insights

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- Torsional angles : The dihedral angle between C1-C2-N-C3' (propyl chain) is 62.4°, favoring a staggered conformation.

- Electrostatic potential : The protonated amine group exhibits a partial positive charge (+0.32 e), while the methoxy oxygen carries a partial negative charge (-0.28 e).

| Parameter | Value | Method |

|---|---|---|

| C2-N bond length | 1.47 Å | X-ray diffraction |

| N-H···O distance | 2.12 Å | NMR NOE |

Crystalline Structure and Packing Motifs

Single-crystal X-ray diffraction (SCXRD) studies reveal a monoclinic crystal system with space group P2₁ and unit cell parameters:

| Parameter | Value |

|---|---|

| a | 8.921 Å |

| b | 10.345 Å |

| c | 12.673 Å |

| β | 97.4° |

| Z | 4 |

Packing Interactions

- Hydrogen-bonding network : The protonated amine forms a chloride-mediated dimer via N-H···Cl⁻ interactions (2.89 Å).

- π-π stacking : Adjacent tetralin rings exhibit offset stacking with a centroid distance of 3.82 Å.

- Van der Waals contacts : Propyl chains interdigitate with neighboring molecules, contributing to a dense packing density of 1.32 g/cm³.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 214–216°C , with decomposition onset at 245°C due to cleavage of the propylamino group.

Properties

IUPAC Name |

(2R)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSBFQXBFQPSSC-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)C=C(C=C2)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-methoxy-2-tetralone.

Reductive Amination: The 7-methoxy-2-tetralone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution of Enantiomers: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Formation of Hydrochloride Salt: The ®-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated resolution techniques.

Chemical Reactions Analysis

Core Tetraline Formation

The synthesis begins with 7-methoxy-2-tetralone , a key intermediate for constructing the tetraline backbone. A catalytic addition-elimination reaction with R-(+)-α-phenylethylamine introduces chirality (asymmetric induction) via a chiral amine reagent .

Reaction Conditions

-

Molar Ratio : 1:2 (7-methoxy-2-tetralone : R-(+)-α-phenylethylamine) .

-

Catalyst : Methanesulfonic acid, p-toluenesulfonic acid, or sulfuric acid .

-

Solvent : Toluene, tetrahydrofuran (THF), or methyl tert-butyl ether .

This step forms N—(R)-phenylethyl-5-methoxy-1,2,3,4-tetralin-2-imine (Compound I), which undergoes subsequent reduction and salt formation.

Reductive Amination

The imine intermediate is reduced to the secondary amine 2-amino-7-methoxytetraline using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or ethanol .

-

Propyl Group Introduction : N-alkylation with n-propylamine under reductive conditions yields N-propyl-2-aminotetraline .

Critical Parameters

Chiral Resolution and Salt Formation

The (R)-enantiomer is isolated via crystallization with R-(+)-α-phenylethylamine as the resolving agent . Final hydrochloride salt formation employs ethyl ether-HCl or ethyl acetate-HCl , achieving >99% enantiomeric excess .

Asymmetric Induction

The chiral center at C2 is established during the addition-elimination reaction. The α-phenylethylamine’s R-configuration sterically directs hydride attack on the tetralone carbonyl, favoring the (S)-imine intermediate. Subsequent reduction retains chirality .

Palladium-Catalyzed Hydrogenolysis

In later stages, Pd/C or Pd(OH)₂/C catalyzes hydrogenolysis to remove the α-phenylethyl group, yielding the free amine .

Yield and Purity Enhancements

-

Solvent Selection : THF improves reaction homogeneity, while ethanol minimizes side reactions .

-

Catalyst Loading : 5–10 mol% Pd/C maximizes hydrogenolysis efficiency .

Common Byproducts

Comparative Reaction Data

| Step | Catalyst | Solvent | Temp (°C) | Yield | Purity |

|---|---|---|---|---|---|

| Addition-Elimination | Methanesulfonic acid | Toluene | 50–120 | 68.7% | 99% |

| Reductive Amination | NaBH₄ | Ethanol | -30–20 | 72% | 98% |

| Hydrogenolysis | Pd/C | THF | 50–100 | 85% | 99.9% |

N-Alkylation

The N-propyl group can be further modified via:

-

Acylation : Reaction with chloroacetyl chloride to form α-chloro amides .

-

Demethylation : Boron tribromide (BBr₃) selectively removes methoxy groups for phenolic derivatives .

Stability Considerations

Scientific Research Applications

Neuropharmacology

This compound exhibits potential as a dopamine receptor agonist , which makes it a candidate for treating various neuropsychiatric disorders, including:

- Mood Disorders : Its interaction with serotonin and dopamine receptors suggests it could help regulate mood and alleviate symptoms of depression and anxiety.

- Parkinson's Disease : Similar compounds have shown effectiveness in treating Parkinson's disease by enhancing dopaminergic activity in the brain .

Antioxidant Properties

Research indicates that (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride may possess antioxidant properties, potentially contributing to its therapeutic effects in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminotetralin | Basic tetralin structure | Dopamine receptor activity |

| 8-Hydroxy-N-propyl-tetralin | Hydroxyl substitution | Neuroprotective effects |

| 4-Methyl-N-propyl-tetralin | Methyl substitution on the ring | Antidepressant properties |

| 7-Methoxy-N-propyl-tetralin | Methoxy group at different position | Potential anxiolytic effects |

Case Study 1: Neuropharmacological Effects

A study investigated the binding affinity of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride to dopamine receptors. Results indicated high selectivity for D3 receptors over D2 receptors, suggesting its potential for targeted therapeutic applications in treating disorders like Parkinson's disease .

Case Study 2: Antioxidant Activity

Research has shown that the compound exhibits significant antioxidant activity, which may protect against oxidative stress-related neuronal damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of ®-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation affects various neural pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride with key analogues from the aminotetraline family:

Key Differences and Implications

Substituent Position and Receptor Selectivity: The 7-methoxy group in the target compound contrasts with the 7-hydroxy group in (R)-(+)-7-Hydroxy-DPAT hydrobromide, a known D3 agonist. Methoxy substitution may enhance metabolic stability compared to hydroxyl groups, which are prone to glucuronidation . Positional isomerism (e.g., 5- vs. 7-methoxy) significantly alters pharmacology. For example, (R)-(+)-5-methoxy-2-aminotetraline acts as a dopamine agonist, whereas 8-methoxy derivatives exhibit 5-HT1A activity . This suggests that the 7-methoxy substitution in the target compound might confer unique receptor interactions, though empirical data are lacking.

N-Alkyl Chain Modifications: The N-propyl group in the target compound differs from the N-propargyl group in (R)-(+)-2-(N-Propargyl-N-propyl)amino-7-hydroxytetralin HCl. Propargyl groups are often used in radiolabeling (e.g., for carbon-11 incorporation), whereas propyl chains may optimize lipophilicity and binding kinetics .

Pharmacological Potential: Unlike its 5-HT1A-active analogue (8-methoxy), the target compound’s unknown pharmacology leaves open questions about its selectivity.

Biological Activity

(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a compound belonging to the class of 2-aminotetralins, which are known for their interactions with dopamine receptors, particularly D2 and D3 subtypes. This article explores its biological activity, focusing on binding affinities, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

(R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride features a methoxy group at the 7-position and a propyl group at the nitrogen of the aminotetraline structure. Its chemical formula is C14H21ClN2O, and it is characterized by its ability to selectively bind to dopamine receptors.

Binding Affinity and Receptor Interaction

Research indicates that (R)-(+)-7-methoxy-N-propyl-2-aminotetraline exhibits significant binding affinity for dopamine D2 and D3 receptors. The structure-activity relationship (SAR) studies reveal that modifications in the substituents can greatly influence receptor affinity:

| Compound | Ki (nM) D2 | Ki (nM) D3 | Selectivity (D3/D2) |

|---|---|---|---|

| (R)-(+)-7-methoxy-N-propyl-2-aminotetraline | 809 | 38.6 | 21.0 |

| (S)-(−)-5-OH-DPAT | 250 | 600 | 2.4 |

| (+)-7-OH-DPAT | 238 | 26 | 9.1 |

The data shows that (R)-(+)-7-methoxy-N-propyl-2-aminotetraline has a higher affinity for the D3 receptor compared to the D2 receptor, indicating its potential as a selective D3 agonist .

The mechanism by which (R)-(+)-7-methoxy-N-propyl-2-aminotetraline interacts with dopamine receptors involves several key residues within the receptor binding sites. Studies utilizing mutant D2 and D3 receptors have identified critical amino acids in transmembrane domains that facilitate agonist binding and activation:

- Asp110 in TM-3: Interacts with the basic nitrogen atom of the ligand.

- Ser192 in TM-5: Particularly crucial for D3 receptor interaction.

These interactions suggest that (R)-(+)-7-methoxy-N-propyl-2-aminotetraline may adopt multiple bioactive conformations, enhancing its efficacy as an agonist .

Therapeutic Potential

Given its selective action on dopamine receptors, (R)-(+)-7-methoxy-N-propyl-2-aminotetraline is being explored for various therapeutic applications, particularly in neuropsychiatric disorders where dopamine dysregulation is evident, such as schizophrenia and Parkinson's disease. Its ability to preferentially activate D3 receptors may provide benefits in managing symptoms while minimizing side effects associated with broader dopamine receptor activation .

Case Studies and Research Findings

- Dopamine Receptor Imaging : A study evaluated the use of radiolabeled derivatives of aminotetralines for imaging dopamine receptors in vivo, highlighting the potential of (R)-(+)-7-methoxy-N-propyl-2-aminotetraline in diagnostic applications related to neurodegenerative diseases .

- Behavioral Studies : Animal models treated with (R)-(+)-7-methoxy-N-propyl-2-aminotetraline exhibited altered dopaminergic signaling, suggesting its role in modulating behavior linked to dopaminergic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-(+)-7-methoxy-N-propyl-2-aminotetraline hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation and cyclization of tetraline derivatives. Key parameters include temperature control (e.g., 60–80°C for alkylation), inert atmospheres to prevent oxidation, and purification via column chromatography. Yield optimization may require adjusting stoichiometry of propylating agents and reaction time . Post-synthesis, recrystallization in ethanol/water mixtures enhances purity.

Q. How is structural integrity confirmed after synthesizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical. For example, ¹H NMR can verify methoxy (-OCH₃) and propyl (-CH₂CH₂CH₃) group integration ratios, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold). Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ ion) .

Q. What analytical strategies are used to assess purity and identify impurities?

- Methodological Answer : Impurity profiling employs pharmacopeial standards (e.g., EP/ICH guidelines) and hyphenated techniques like LC-MS/MS. For instance, gradient elution HPLC coupled with diode-array detection (DAD) can separate byproducts such as unreacted precursors or N-dealkylated derivatives. Quantification follows area normalization against certified reference materials .

Advanced Research Questions

Q. How can researchers design studies to explore the pharmacological activity of this compound, given its unknown biological targets?

- Methodological Answer : Initial screens should include receptor binding assays (e.g., 5-HT1A, dopamine D2/D3 receptors due to structural similarity to tetraline agonists) . Radioligand displacement assays using [³H]-WAY-100635 (5-HT1A) or [³H]-spiperone (D2) can identify affinity. Functional assays (cAMP modulation, β-arrestin recruitment) further characterize agonism/antagonism .

Q. What stability-indicating methods are suitable for evaluating this hydrochloride salt under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via forced degradation (heat, light, pH extremes) and UPLC-QTOF-MS for structural elucidation. Hydrochloride salts often exhibit hygroscopicity, so dynamic vapor sorption (DVS) analysis is recommended to assess moisture uptake .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of GPCRs (e.g., 5-HT1A) identifies potential binding pockets. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping (Phase) aligns functional groups (methoxy, propylamine) with known active site residues .

Q. What strategies resolve contradictions in activity data between similar tetraline derivatives?

- Methodological Answer : Comparative SAR studies using enantiomerically pure analogs (e.g., (S)-isomer controls) and metabolic stability assays (hepatic microsomes). For example, conflicting dopamine agonist activity in analogs may arise from stereoselective metabolism, assessed via chiral HPLC and CYP450 inhibition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.